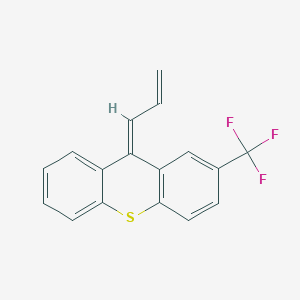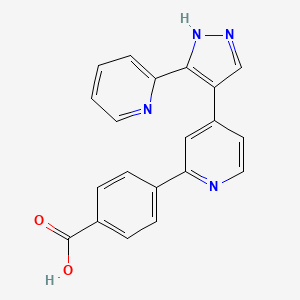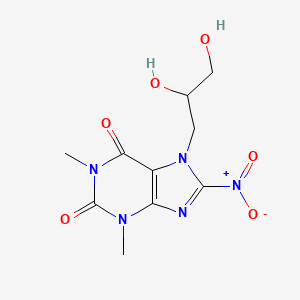
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with a dihydroxypropyl group, two methyl groups, and a nitro group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 1,3-dimethylxanthine.
Alkylation: The dihydroxypropyl group is introduced via alkylation using an appropriate alkylating agent, such as 2,3-dihydroxypropyl bromide.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include continuous flow reactions and automated purification systems to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The nitro group and dihydroxypropyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylxanthine: A precursor in the synthesis of the target compound.
8-Nitro-1,3-dimethylxanthine: A structurally similar compound with different functional groups.
7-(2,3-Dihydroxypropyl)-1,3-dimethylxanthine: Lacks the nitro group but shares other structural features.
Uniqueness
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
332384-54-0 |
|---|---|
Molekularformel |
C10H13N5O6 |
Molekulargewicht |
299.24 g/mol |
IUPAC-Name |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-nitropurine-2,6-dione |
InChI |
InChI=1S/C10H13N5O6/c1-12-7-6(8(18)13(2)10(12)19)14(3-5(17)4-16)9(11-7)15(20)21/h5,16-17H,3-4H2,1-2H3 |
InChI-Schlüssel |
MRYJVCGJYSEWKD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)[N+](=O)[O-])CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


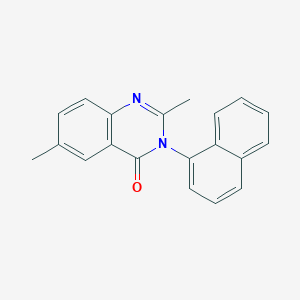
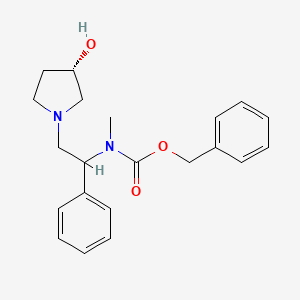

![Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-](/img/structure/B11830087.png)
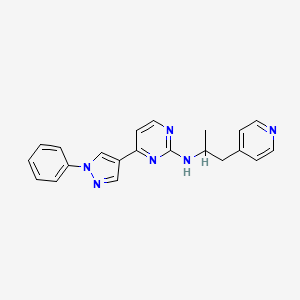
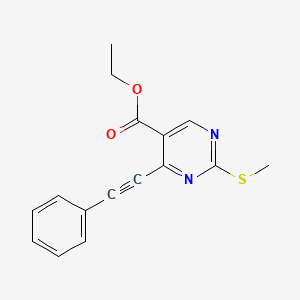
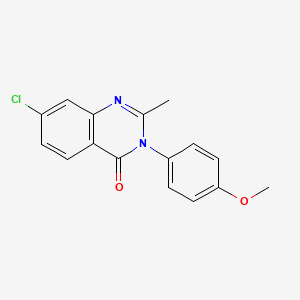
![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)

![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)
![Indeno[2,1-b]pyran, 4-butyl-2-phenyl-](/img/structure/B11830128.png)
